1,5-Dibutyl-1-ethoxy-1,3,3,5,5-pentamethyltrisiloxane
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Overview
Description
1,5-Dibutyl-1-ethoxy-1,3,3,5,5-pentamethyltrisiloxane is a specialized organosilicon compound. It is part of the trisiloxane family, characterized by a silicon-oxygen backbone with organic substituents. This compound is notable for its unique structural properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibutyl-1-ethoxy-1,3,3,5,5-pentamethyltrisiloxane typically involves the hydrosilylation reaction. This process includes the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, often catalyzed by platinum-based catalysts. The reaction conditions usually require moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibutyl-1-ethoxy-1,3,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of silanols or siloxane bonds.
Reduction: Production of silanes.
Substitution: Various substituted trisiloxanes depending on the nucleophile used.
Scientific Research Applications
1,5-Dibutyl-1-ethoxy-1,3,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 1,5-Dibutyl-1-ethoxy-1,3,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets. The silicon-oxygen backbone allows for flexibility and interaction with different substrates. The compound can form hydrogen bonds and van der Waals interactions, facilitating its role in surface modification and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trivinyl-1,1,3,5,5-pentamethyltrisiloxane
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,5-Divinyltetramethyltrisiloxane
Uniqueness
1,5-Dibutyl-1-ethoxy-1,3,3,5,5-pentamethyltrisiloxane stands out due to its unique combination of butyl and ethoxy groups. This structural feature imparts distinct hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.
Properties
CAS No. |
61374-22-9 |
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Molecular Formula |
C15H38O3Si3 |
Molecular Weight |
350.72 g/mol |
IUPAC Name |
butyl-[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-ethoxy-methylsilane |
InChI |
InChI=1S/C15H38O3Si3/c1-9-12-14-19(4,5)17-20(6,7)18-21(8,16-11-3)15-13-10-2/h9-15H2,1-8H3 |
InChI Key |
TYIJGDIDIQWJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCC)OCC |
Origin of Product |
United States |
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